An In-depth Technical Guide to 5-Bromo-7-methoxyquinoline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Bromo-7-methoxyquinoline: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-7-methoxyquinoline, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific isomer is sparse, this document consolidates its known properties and presents a robust, scientifically-grounded framework for its synthesis, characterization, and strategic application. We delve into a proposed two-step synthesis pathway, predict its spectral characteristics, detail its key reactivity in palladium-catalyzed cross-coupling reactions, and explore its potential as a scaffold for the development of novel chemical entities. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of the substituted quinoline core.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, is designated a "privileged structure" in medicinal chemistry.[1] Its rigid, aromatic framework is a common feature in a vast array of pharmacologically active compounds, demonstrating activities ranging from anticancer and antimalarial to anti-inflammatory and antiviral.[2][3] The functionalization of the quinoline core at various positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
5-Bromo-7-methoxyquinoline (Figure 1) is a strategically designed intermediate. It features two distinct functional handles:
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A bromo group at the C-5 position, which is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the facile installation of diverse aryl, heteroaryl, or alkyl substituents.
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A methoxy group at the C-7 position, which modulates the electronic properties of the ring system and can serve as a potential site for future modification via ether cleavage.
This guide will provide the core technical knowledge required to synthesize, handle, and strategically utilize this versatile building block.
Core Chemical and Physical Properties
A summary of the fundamental properties of 5-Bromo-7-methoxyquinoline is presented in Table 1. This data is essential for experimental planning, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-7-methoxyquinoline | [4] |
| CAS Number | 1126824-44-9 | [4] |
| Molecular Formula | C₁₀H₈BrNO | [4] |
| Molecular Weight | 238.08 g/mol | [4] |
| Physical Form | Solid | [5] |
| Boiling Point | 329.0 ± 22.0 °C (at 760 mmHg, predicted) | [5] |
| SMILES | COC1=CC2=C(C=CC=N2)C(=C1)Br | [4] |
| InChI Key | OXTZDFDSYUFWNS-UHFFFAOYSA-N | [4] |
Table 1. Core physicochemical properties of 5-Bromo-7-methoxyquinoline.
Safety and Handling
5-Bromo-7-methoxyquinoline is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated fume hood.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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GHS Pictogram: GHS07 (Exclamation Mark).
Refer to the material safety data sheet (MSDS) from the supplier for complete safety and disposal information.
Synthesis Pathway and Experimental Protocols
While a dedicated, peer-reviewed synthesis of 5-Bromo-7-methoxyquinoline has not been prominently reported, its preparation can be logically achieved via a two-step sequence starting from 3,5-dibromoaniline. This pathway involves a classical Skraup quinoline synthesis followed by a nucleophilic aromatic substitution (SNAr).
Diagram 1. Proposed two-step synthesis of 5-Bromo-7-methoxyquinoline.
Protocol 1: Synthesis of 5,7-Dibromoquinoline via Skraup Reaction
The Skraup reaction is a powerful method for constructing the quinoline core from an aniline derivative.[6] It involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and finally an acid-catalyzed cyclization and oxidation.
Causality: The use of 3,5-dibromoaniline as the starting material directly installs the bromine atoms at the required C-5 and C-7 positions of the resulting quinoline ring. Nitrobenzene serves as the oxidant for the final aromatization step, and ferrous sulfate (FeSO₄) is added to moderate the often exothermic and vigorous nature of the reaction.[3][6]
Step-by-Step Methodology:
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Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid.
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Addition of Reactants: To the stirred sulfuric acid, add anhydrous ferrous sulfate, followed by the slow, portion-wise addition of 3,5-dibromoaniline.
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Glycerol Addition: Gently heat the mixture. Slowly add glycerol via the dropping funnel at a rate that maintains a controlled reaction temperature.
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Oxidant Addition: Once the glycerol addition is complete, add nitrobenzene to the reaction mixture.
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Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated base (e.g., NaOH solution) until strongly alkaline, ensuring the temperature is controlled in an ice bath.
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Extraction: Steam distill the mixture to isolate the crude 5,7-dibromoquinoline or extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Bromo-7-methoxyquinoline via Nucleophilic Aromatic Substitution (SNAr)
The two bromine atoms on the 5,7-dibromoquinoline ring are electron-withdrawing, activating the ring system towards nucleophilic attack. This allows for the substitution of one of the bromine atoms with a methoxide group.
Causality: The reaction with sodium methoxide proceeds via an SNAr mechanism. The methoxide ion attacks one of the carbon atoms bearing a bromine, forming a negatively charged Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing quinoline nitrogen and the remaining bromine atom. Subsequent elimination of a bromide ion restores aromaticity. This reaction typically yields a mixture of the 5-methoxy and 7-methoxy isomers, which must be separated.
Step-by-Step Methodology:
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Preparation: In a round-bottom flask, dissolve 5,7-dibromoquinoline in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of methanol and DMF.
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Reagent Addition: Add sodium methoxide (NaOMe) to the solution. The reaction may be performed at room temperature or with gentle heating to increase the rate. The use of a copper catalyst (e.g., CuI) may also facilitate the reaction.[7]
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Reaction: Stir the mixture for several hours until TLC analysis indicates consumption of the starting material.
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Quenching: Quench the reaction by adding water.
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Extraction: Extract the product mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification and Isomer Separation: Concentrate the solvent under reduced pressure. The resulting crude mixture of 5-Bromo-7-methoxyquinoline and 7-Bromo-5-methoxyquinoline must be separated. This is typically achieved by column chromatography on silica gel, eluting with a solvent system such as a hexane/ethyl acetate gradient. The different polarities of the two isomers should allow for their separation.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (in CDCl₃):
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δ ~ 8.8-9.0 ppm (dd, 1H): This signal corresponds to the proton at the C-2 position (H-2). It is significantly deshielded due to its proximity to the electronegative nitrogen atom and will appear as a doublet of doublets.
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δ ~ 8.4-8.6 ppm (d, 1H): This signal is assigned to the proton at the C-4 position (H-4). It is also deshielded by the nitrogen and will likely appear as a doublet.
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δ ~ 7.4-7.6 ppm (dd, 1H): This signal corresponds to the proton at the C-3 position (H-3).
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δ ~ 7.3-7.5 ppm (d, 1H): This signal is predicted for the proton at the C-8 position (H-8).
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δ ~ 7.0-7.2 ppm (d, 1H): This signal corresponds to the proton at the C-6 position (H-6), which is shielded by the adjacent methoxy group.
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δ ~ 3.9-4.1 ppm (s, 3H): This characteristic singlet is assigned to the protons of the methoxy (-OCH₃) group.
Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental analysis.
Chemical Reactivity and Synthetic Utility
The primary synthetic value of 5-Bromo-7-methoxyquinoline lies in the reactivity of its C-Br bond, making it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[10][11]
Suzuki-Miyaura Cross-Coupling
This reaction enables the coupling of the quinoline core at the C-5 position with a wide variety of aryl or heteroaryl boronic acids (or their corresponding esters), providing access to a large library of novel biaryl compounds.[12]
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